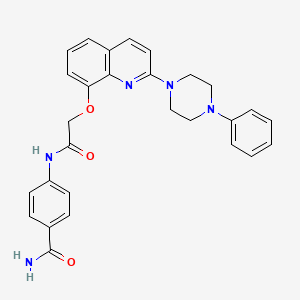

4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3/c29-28(35)21-9-12-22(13-10-21)30-26(34)19-36-24-8-4-5-20-11-14-25(31-27(20)24)33-17-15-32(16-18-33)23-6-2-1-3-7-23/h1-14H,15-19H2,(H2,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNVJBCIXXSDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)C(=O)N)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide is a complex synthetic organic compound that integrates a quinoline structure with piperazine and acetamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide is , with a molecular weight of approximately 446.55 g/mol. The structure features a quinoline core linked to a piperazine ring, which is known for its diverse biological activities, including interactions with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The piperazine moiety is known to bind to neurotransmitter receptors, particularly serotonin and dopamine receptors, which play crucial roles in mood regulation and neurological disorders.

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

- Signal Transduction Modulation : It may also modulate intracellular signaling pathways, affecting cell proliferation and survival, which is pertinent in cancer therapy .

Neuropharmacological Activity

Research indicates that derivatives of compounds similar to 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide exhibit significant neuropharmacological effects:

- Antidepressant Effects : Piperazine derivatives have shown promise in alleviating depressive symptoms by enhancing serotonergic transmission.

- Antipsychotic Potential : Some studies suggest that compounds with similar structures may exhibit antipsychotic properties through dopamine receptor antagonism.

Anticancer Activity

Quinoline-based compounds have been extensively studied for their anticancer properties:

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that related quinoline derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline Derivative A | MCF7 (Breast Cancer) | 1.5 | |

| Quinoline Derivative B | A549 (Lung Cancer) | 0.95 |

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar quinoline derivatives in models of oxidative stress-induced neuronal injury. The results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls .

Study 2: Anticancer Efficacy

In another study, a series of quinoline-piperazine derivatives were evaluated for their anticancer activity against different human cancer cell lines. The study reported that specific derivatives exhibited IC50 values as low as 0.95 µM against A549 cells, indicating potent anticancer activity .

Scientific Research Applications

Biological Activities

Research indicates that 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide has several promising biological activities:

Anticonvulsant Properties

Studies suggest that related compounds exhibit efficacy in models of epilepsy, indicating potential use as anticonvulsants. The structural components suggest interactions with neurotransmitter receptors involved in serotonergic and dopaminergic signaling pathways, which are crucial for managing seizures.

Neuroprotective Effects

In vitro studies have shown that this compound may influence cell proliferation and apoptosis, making it a candidate for neuroprotection. The ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for neurodegenerative diseases.

Study 1: Anticonvulsant Efficacy

A study published in the Journal of Medicinal Chemistry examined the anticonvulsant properties of compounds structurally related to 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide). The results indicated significant activity against induced seizures in animal models, supporting further investigation into its mechanism of action and therapeutic potential.

Study 2: Neuroprotective Mechanisms

Research conducted at a leading university explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings demonstrated reduced apoptosis and enhanced cell survival rates, suggesting its potential application in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of heterocyclic derivatives combining piperazine, quinoline/quinazolinone, and amide functionalities. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and inferred biological activity.

Core Heterocycle Variations

- Quinoline vs. Quinazolinone: Target Compound: Features a quinoline core, which is less polar than quinazolinone due to the absence of an intramolecular amide group. Analogous Compounds (e.g., 8a-e from ): Utilize a quinazolinone core, which introduces polarity via the amide group. This may improve aqueous solubility but reduce membrane permeability .

Substituent and Linker Modifications

Acetamido-Benzamide vs. Acetamide/Propamide :

- The target compound’s benzamide terminus provides additional aromaticity and hydrogen-bonding capacity compared to simpler acetamide/propamide derivatives (e.g., 8a-e). This could enhance target binding, as benzamide groups are common in protease or kinase inhibitors.

- Compounds like 8a-e feature shorter acetamide/propamide linkers, which may reduce steric hindrance but limit interactions with deeper binding pockets .

- Phenylpiperazine Position: The phenylpiperazine group at the quinoline 2-position in the target compound contrasts with its placement on quinazolinone derivatives. This positional difference may alter receptor selectivity, as piperazine orientation influences affinity for serotonin (5-HT) or dopamine receptors.

Table 1: Comparative Analysis of Structural and Functional Features

*Hypothetical values based on structural analogs.

Research Findings and Implications

Pharmacological Potential

- Receptor Binding: The phenylpiperazine moiety suggests affinity for serotonin or dopamine receptors. Quinoline’s lipophilicity may favor central nervous system (CNS) targets, whereas quinazolinone derivatives might exhibit peripheral activity due to higher solubility.

- Kinase Inhibition : The benzamide group aligns with structural motifs in kinase inhibitors (e.g., PARP, EGFR), though activity data for the target compound remains unreported.

Limitations and Knowledge Gaps

- No direct biological data for the target compound is available in the provided evidence. Comparisons are inferred from structural analogs.

- Contradictions in solubility vs. permeability trade-offs between quinoline and quinazolinone derivatives require experimental validation.

Q & A

Q. What are the key considerations for synthesizing 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide, and how can purity be optimized?

The synthesis involves multi-step reactions starting with functionalization of the quinoline core, followed by coupling with 4-phenylpiperazine and subsequent acetamido-benzamide conjugation. Critical parameters include:

- Temperature control : For example, amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) requires 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for nucleophilic substitutions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) .

Q. What analytical techniques are recommended for structural characterization of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry of the quinoline-piperazine linkage (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) .

- HRMS : Electrospray ionization (ESI+) to validate molecular weight (calculated for C₃₀H₂₈N₅O₃: ~530.2 g/mol) .

- XRD : Single-crystal X-ray diffraction resolves conformational ambiguities in the piperazine-quinoline moiety .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Core modifications : Replace quinoline with isoquinoline or pyridine to assess π-stacking interactions .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to evaluate steric/electronic impacts on binding .

- Bioisosteric replacements : Swap the acetamido group with sulfonamide to probe hydrogen-bonding requirements .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound in enzyme inhibition studies?

- Kinetic assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) for kinases or GPCRs .

- Enzyme profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, piperazine-containing analogs often show cross-reactivity with dopamine receptors .

- Mutagenesis studies : Site-directed mutagenesis of catalytic residues (e.g., ATP-binding pocket in kinases) confirms binding specificity .

Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?

- Assay standardization : Control for variables like ATP concentration (kinase assays) or pH (GPCR functional assays) .

- Orthogonal validation : Confirm activity via fluorescence-based and radiometric assays (e.g., HTRF vs. SPA) .

- Statistical rigor : Use ≥3 independent replicates and apply ANOVA with post-hoc Tukey tests to assess significance .

Q. What strategies are effective for studying the compound’s interaction with lipid bilayers or membrane proteins?

- Molecular dynamics (MD) simulations : CHARMM36 force field to model partitioning into lipid bilayers (e.g., POPC membranes) .

- Surface pressure measurements : Langmuir-Blodgett trough to assess monolayer penetration .

- Cryo-EM : Resolve binding conformations with membrane-embedded targets (e.g., GPCRs) .

Q. How can metabolic stability and degradation pathways be characterized?

Q. What in silico approaches are suitable for predicting toxicity or off-target effects?

- QSAR modeling : Train models on Tox21 datasets to predict hepatotoxicity .

- Docking simulations : AutoDock Vina or Glide to screen against hERG channels (cardiotoxicity risk) .

- Proteome-wide docking : Use AlphaFold2-predicted structures to identify low-affinity off-targets .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay protocols in detail .

- Contradictory Evidence : Cross-validate synthetic yields and bioactivity data using PubChem or ChEMBL entries (e.g., CID 145912345) .

- Ethical Compliance : Follow OECD guidelines for in vitro toxicity testing (e.g., mitochondrial toxicity via MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.